PGPC

Description

Properties

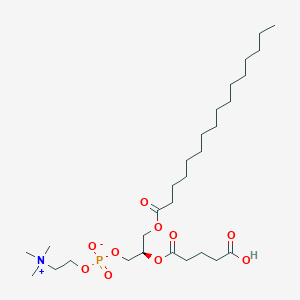

Molecular Formula |

C29H56NO10P |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |

InChI Key |

CDZVJFRXJAUXPP-AREMUKBSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) is a prominent oxidized phospholipid generated during lipid peroxidation, a process implicated in a myriad of pathological conditions, including atherosclerosis, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth examination of the multifaceted role of this compound in lipid peroxidation, detailing its impact on cellular signaling pathways, summarizing quantitative data on its biological effects, and providing detailed experimental protocols for its study. Particular focus is given to the recently elucidated role of this compound in inducing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

Introduction to this compound and Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, primarily polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This chain reaction leads to the formation of a variety of bioactive molecules, including oxidized phospholipids like this compound. This compound is formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and is found in oxidatively modified low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1] Its biological activities are diverse, ranging from pro-inflammatory signaling and induction of apoptosis to the more recently discovered induction of ferroptosis.[1][2]

Quantitative Effects of this compound on Cellular Processes

The biological effects of this compound are often dose-dependent. The following tables summarize the quantitative data available on the impact of this compound on various cellular parameters related to lipid peroxidation.

| Cell Line | This compound Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 µM | No significant effect on cell viability after 24h. | [2] |

| HUVECs | 25 µM | Significant reduction in cell viability after 24h. | [2] |

| HUVECs | 50 µM | Further significant reduction in cell viability after 24h. | [2] |

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Parameter Measured | Observation | Reference |

| HUVECs | 25 µM | Intracellular Ferrous Iron (Fe2+) | Increased levels | [2] |

| HUVECs | 25 µM | Superoxide Anion (O2•−) Production | Increased production | [2] |

| HUVECs | 25 µM | Lipid Peroxidation (C11-BODIPY staining) | Increased fluorescence intensity | [2] |

| HUVECs | 25 µM | Glutathione (GSH) Levels | Decreased levels | [2] |

| HUVECs | 25 µM | GPX4 Protein Expression | Decreased expression | [2] |

| HUVECs | 25 µM | FABP3 Protein Expression | Increased expression | [2] |

Table 2: Effect of this compound on Markers of Ferroptosis and Oxidative Stress in HUVECs (24h treatment)

Signaling Pathways Modulated by this compound

This compound exerts its effects on lipid peroxidation through the modulation of specific signaling pathways. Two key pathways have been identified: the CD36-FABP3 pathway leading to ferroptosis and the activation of the peroxisome proliferator-activated receptor-alpha (PPARα) pathway.

The this compound-CD36-FABP3 Axis in Ferroptosis

A pivotal role of this compound in lipid peroxidation is its ability to induce ferroptosis in endothelial cells. This process is initiated by the binding of this compound to the scavenger receptor CD36. This interaction triggers a downstream signaling cascade that results in the upregulation of Fatty Acid Binding Protein 3 (FABP3). The precise mechanism by which FABP3 promotes ferroptosis is still under investigation, but it is associated with increased intracellular ferrous iron, enhanced lipid peroxidation, and suppression of the key anti-ferroptotic enzyme, Glutathione Peroxidase 4 (GPX4).[2][3]

Caption: this compound-induced ferroptosis signaling cascade.

This compound and PPARα Activation

This compound has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. The activation of PPARα by this compound can have both pro- and anti-inflammatory consequences, depending on the cellular context. In endothelial cells, PPARα activation can influence the expression of genes involved in fatty acid oxidation, potentially modulating the substrate availability for lipid peroxidation. Further research is needed to fully elucidate the downstream targets of this compound-mediated PPARα activation and their specific roles in lipid peroxidation.

Caption: this compound-mediated activation of the PPARα pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in lipid peroxidation.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating the effect of this compound on HUVEC viability.[2]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well plates

-

This compound (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine)

-

Cell Counting Kit-8 (CCK-8) solution

-

Complete endothelial cell growth medium

Procedure:

-

Seed HUVECs (2 × 10^4 cells/well) in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) in fresh medium. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

-

Incubate the cells for the desired time periods (e.g., 12, 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the CCK-8 cell viability assay.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol is based on the methodology used to assess lipid peroxidation in HUVECs treated with this compound.[2]

Materials:

-

HUVECs

-

6-well plates

-

This compound

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed HUVECs in a 6-well plate and culture until they reach the desired confluency.

-

Treat cells with this compound (e.g., 25 µM) for 24 hours. Include a vehicle control.

-

After treatment, wash the cells twice with PBS.

-

Incubate the cells with C11-BODIPY 581/591 probe (typically 1-5 µM in PBS or serum-free medium) for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess probe.

-

Harvest the cells (if using flow cytometry) or observe directly under a fluorescence microscope.

-

For flow cytometry, analyze the shift in fluorescence from red to green, which indicates lipid peroxidation. For microscopy, quantify the green fluorescence intensity.

Caption: Workflow for measuring lipid peroxidation with C11-BODIPY.

Apoptosis Detection by Annexin V Staining

This is a general protocol for detecting apoptosis using Annexin V, which can be adapted for cells treated with this compound.[4][5][6][7]

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 50 µM) for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: Workflow for apoptosis detection by Annexin V staining.

Conclusion

This compound is a critical bioactive lipid that plays a significant and complex role in the process of lipid peroxidation. Its ability to induce ferroptosis in endothelial cells through the CD36-FABP3 pathway highlights a novel mechanism by which oxidized phospholipids contribute to vascular dysfunction and disease. Furthermore, its interaction with the PPARα signaling pathway suggests a broader role in regulating lipid metabolism and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the intricate functions of this compound and to explore its potential as a therapeutic target in diseases associated with lipid peroxidation. Future research should focus on elucidating the precise downstream mechanisms of this compound-induced signaling and on exploring the therapeutic potential of targeting these pathways.

References

- 1. The oxidized phospholipids POVPC and this compound inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxidized phospholipid this compound impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxidized phospholipid this compound impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

PGPC: A Comprehensive Technical Guide to its Role as a Marker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic component of numerous diseases. The resulting cellular damage is a critical factor in conditions ranging from cardiovascular and respiratory diseases to neurodegenerative disorders. Identifying reliable biomarkers to quantify the extent of oxidative stress is paramount for early diagnosis, prognostic assessment, and the development of targeted therapeutic interventions. Among the array of potential markers, oxidized phospholipids have emerged as significant indicators of oxidative damage. This in-depth technical guide focuses on 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), a prominent truncated oxidized phospholipid, and its role as a marker for oxidative stress.

This compound is formed from the oxidation of parent phospholipids, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC). This guide will provide a comprehensive overview of the biochemistry of this compound, its involvement in critical signaling pathways, and its association with various pathological conditions. Furthermore, it will detail experimental protocols for the detection and quantification of this compound, offering a valuable resource for researchers and drug development professionals.

This compound and Oxidative Stress: A Biochemical Perspective

Under conditions of oxidative stress, ROS can directly attack polyunsaturated fatty acids esterified to the sn-2 position of phospholipids within cellular membranes and lipoproteins. This initiates a cascade of lipid peroxidation, leading to the formation of unstable lipid hydroperoxides. These hydroperoxides can then fragment, yielding a variety of bioactive molecules, including truncated oxidized phospholipids like this compound.

The formation of this compound is a hallmark of oxidative damage to lipids and serves as a direct indicator of the oxidative milieu. Its presence in biological fluids and tissues reflects the extent of lipid peroxidation and the associated cellular injury.

Quantitative Data on this compound Levels

The quantification of this compound in various biological matrices is crucial for establishing its utility as a clinical biomarker. While research is ongoing, preliminary data suggests a correlation between elevated this compound levels and certain disease states.

| Disease State | Biological Matrix | This compound/Related Oxidized Phospholipid Levels | Reference |

| Sepsis | High-Density Lipoprotein (HDL) | HDL-PGPC was detected in 10 out of 25 septic patients, but not in healthy controls. | [1] |

| Sepsis | High-Density Lipoprotein (HDL) | HDL-POVPC (a related oxidized phospholipid) was significantly increased in septic patients compared to healthy controls. | [1] |

Note: The available quantitative data for this compound is still limited. Further research is required to establish definitive concentration ranges associated with specific diseases and their prognostic significance.

Experimental Protocols for this compound Detection and Quantification

Accurate and reproducible measurement of this compound is essential for its validation as a biomarker. The two primary analytical techniques employed for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Sample Preparation for Oxidized Phospholipid Analysis

Proper sample handling is critical to prevent artefactual oxidation and ensure the integrity of the analytical results.

Key Considerations:

-

Rapid Processing: Biological samples should be processed as quickly as possible after collection.

-

Low Temperature: Samples should be kept on ice during processing to minimize enzymatic activity.

-

Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents is crucial to prevent further oxidation during sample preparation and extraction.[2]

-

Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of specific lipid molecules like this compound due to its high sensitivity and specificity.

Detailed Protocol for this compound Quantification in Human Plasma:

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

-

Lipid Extraction:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).

-

Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v) containing an antioxidant (e.g., 0.01% BHT).

-

Vortex vigorously for 1 minute.

-

Add 500 µL of water to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper organic phase.

-

Dry the organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to elute this compound and separate it from other lipid species.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for phosphocholine-containing lipids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

The precursor ion for this compound is typically its [M+H]⁺ adduct.

-

Characteristic product ions are generated through collision-induced dissociation (CID), often corresponding to the phosphocholine headgroup (m/z 184.1).

-

-

Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for the this compound transitions.

-

Workflow for LC-MS/MS Quantification of this compound:

Caption: Workflow for this compound quantification by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a higher-throughput alternative to LC-MS/MS for the quantification of this compound, though it may have limitations in specificity due to potential cross-reactivity of antibodies with other oxidized phospholipids.

General ELISA Protocol for this compound:

This is a generalized protocol for a competitive ELISA, which is a common format for small molecule detection. Specific kit instructions should always be followed.

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for this compound.

-

Sample and Standard Preparation:

-

Prepare a serial dilution of a known this compound standard to generate a standard curve.

-

Dilute biological samples as required.

-

-

Competitive Binding:

-

Add the standards and samples to the wells of the microplate.

-

Add a fixed amount of enzyme-conjugated this compound (or a this compound analog) to each well.

-

During incubation, the this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited number of capture antibody sites.

-

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the conjugated this compound.

-

Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Workflow for a Competitive ELISA for this compound:

Caption: Workflow for a competitive ELISA for this compound.

This compound in Signaling Pathways and Disease Pathogenesis

This compound is not merely a passive marker of oxidative stress; it is a bioactive lipid mediator that actively participates in various signaling pathways, contributing to the pathogenesis of several diseases.

Cardiovascular Disease

In the context of atherosclerosis, this compound has been shown to play a significant role in endothelial dysfunction. It can induce endothelial cell ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[4]

Signaling Pathway in Endothelial Cell Ferroptosis:

Caption: this compound-induced ferroptosis signaling pathway.

Sepsis and Inflammation

This compound is implicated in the inflammatory response associated with sepsis. It can activate the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines such as IL-1β.[2] This activation can be mediated through the CD14 receptor.[5]

Signaling Pathway in Macrophage Inflammasome Activation:

Caption: this compound-induced NLRP3 inflammasome activation.

Respiratory Diseases

Oxidized phospholipids, including potentially this compound, have been detected in the bronchoalveolar lavage fluid (BALF) in animal models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[6] While clinical data on this compound levels in the BALF of ARDS patients is still emerging, the presence of these molecules suggests a role in the inflammatory processes characteristic of these conditions.

Neurological Disorders

Neuroinflammation is a key component of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a crucial role in this process. While direct evidence for this compound's role in neuroinflammation is still under investigation, the activation of microglia by other oxidized lipids suggests a potential involvement of this compound in these pathways.[7][8] Dysregulated signaling in microglia, including pathways that can be influenced by lipid mediators, is associated with chronic neuroinflammation and neurodegeneration.[2][5]

This compound-Protein Adducts

The reactive glutaroyl group of this compound can form covalent adducts with nucleophilic amino acid residues on proteins, such as lysine. These this compound-protein adducts represent a stable marker of oxidative damage and can alter protein structure and function. The detection and quantification of these adducts can provide a long-term record of oxidative stress. Mass spectrometry-based proteomics approaches can be used to identify and quantify these modifications.[9]

Conclusion and Future Directions

This compound is a promising biomarker for oxidative stress with significant implications for a range of diseases. Its direct formation as a result of lipid peroxidation, coupled with its bioactivity in key pathological signaling pathways, underscores its potential clinical utility.

Future research should focus on:

-

Large-scale clinical studies: To establish definitive correlations between this compound levels and disease presence, severity, and prognosis in cardiovascular, respiratory, neurological, and other inflammatory conditions.

-

Standardization of analytical methods: The development and validation of standardized, high-throughput assays for this compound quantification are crucial for its widespread clinical adoption.

-

Mechanistic studies: Further elucidation of the signaling pathways modulated by this compound in different cell types will provide a deeper understanding of its role in disease pathogenesis and may reveal novel therapeutic targets.

-

Investigation of this compound-protein adducts: Characterizing the profile of this compound-protein adducts in various diseases could provide a more integrated measure of long-term oxidative stress.

The continued investigation of this compound as a biomarker holds the potential to significantly advance our ability to diagnose, monitor, and treat a wide array of diseases driven by oxidative stress. This technical guide provides a solid foundation for researchers and clinicians to further explore the multifaceted role of this important oxidized phospholipid.

References

- 1. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library [agris.fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Prognostic value of plasma pentraxin 3 levels in patients with septic shock admitted to intensive care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prognostic Value of Estimated Plasma Volume Status in Patients With Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Chemo-enzymatic Synthesis of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a plausible chemo-enzymatic pathway for the synthesis of the novel structured phospholipid, 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PG-GPC). Structured phospholipids, which are modified chemically or enzymatically, are of significant interest in drug delivery and development due to their unique physicochemical properties.[1][2] This document outlines a two-step synthesis strategy involving the enzymatic hydrolysis of a common phospholipid precursor followed by chemical acylation. Detailed experimental protocols, quantitative data from related syntheses, and workflow visualizations are provided to enable the replication and further investigation of this promising compound.

Introduction to Structured Phospholipids

Structured lipids are fats and oils that have been modified to alter their structure and, consequently, their functional properties.[1][2] In the realm of phospholipids, this typically involves the specific modification of acyl groups at the sn-1 and sn-2 positions or alterations to the polar head group.[1] These modifications can influence the phospholipid's bioavailability, therapeutic efficacy, and suitability for various drug delivery systems.[3]

Enzymatic synthesis and modification of structured phospholipids are often preferred over purely chemical methods due to the high selectivity of enzymes, which allows for precise modifications under mild reaction conditions.[4] Key enzymes in the synthesis of structured phospholipids include lipases and phospholipases A1, A2, C, and D, each exhibiting specificity for different ester bonds within the phospholipid molecule.[5]

This guide focuses on the synthesis of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine, a novel phospholipid with a dicarboxylic acid (glutaric acid) at the sn-2 position. This unique structure may impart interesting properties for applications such as drug conjugation or as a component of advanced drug delivery systems.

Proposed Synthesis Pathway

The synthesis of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine can be achieved through a two-step chemo-enzymatic process. This strategy leverages the specificity of phospholipase A2 (PLA2) for the hydrolysis of the sn-2 acyl chain, followed by a chemical acylation step to introduce the glutaryl group.

The proposed workflow is as follows:

-

Enzymatic Hydrolysis: Starting with a commercially available phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), the oleoyl group at the sn-2 position is selectively removed using phospholipase A2. This reaction yields 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC).

-

Chemical Acylation: The resulting lysophospholipid is then acylated at the free hydroxyl group of the sn-2 position using glutaric anhydride. This step introduces the glutaryl group, forming the final product, 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine.

Experimental Protocols

Step 1: Enzymatic Hydrolysis of POPC

This protocol is adapted from standard procedures for the enzymatic hydrolysis of phospholipids using PLA2.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Phospholipase A2 (from porcine pancreas or other suitable source)

-

Diethyl ether

-

Ethanol

-

Boric acid buffer (pH 7.5) containing CaCl2

-

Silica gel for column chromatography

-

Chloroform, methanol, and water for chromatography solvent system

Procedure:

-

Dissolve POPC in diethyl ether.

-

Prepare the reaction buffer by dissolving boric acid in water, adjusting the pH to 7.5 with NaOH, and adding CaCl2.

-

Add the POPC solution and ethanol to the reaction buffer.

-

Initiate the reaction by adding an aqueous solution of phospholipase A2.

-

Incubate the reaction mixture with vigorous stirring at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, stop the reaction by adding an excess of ethanol and acidifying with HCl.

-

Evaporate the organic solvents under reduced pressure.

-

Purify the resulting 1-palmitoyl-lyso-PC by silica gel column chromatography using a chloroform/methanol/water solvent gradient.

Step 2: Chemical Acylation of 1-palmitoyl-lyso-PC

This protocol is a general method for the acylation of lysophospholipids.

Materials:

-

1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC)

-

Glutaric anhydride

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous chloroform or dichloromethane as a solvent

-

Silica gel for column chromatography

-

Chloroform, methanol, and water for chromatography solvent system

Procedure:

-

Dissolve 1-palmitoyl-lyso-PC in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add glutaric anhydride and the catalyst (TEA or DMAP) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench any unreacted glutaric anhydride by adding a small amount of water.

-

Evaporate the solvent under reduced pressure.

-

Purify the final product, 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine, by silica gel column chromatography using a chloroform/methanol/water solvent gradient.

Quantitative Data

The following tables summarize typical quantitative data for the enzymatic hydrolysis and chemical acylation steps, based on literature values for similar reactions.

Table 1: Quantitative Parameters for Enzymatic Hydrolysis of Phospholipids

| Parameter | Value | Reference |

| Substrate Concentration | 10-50 mg/mL | General Literature |

| Enzyme Loading | 500-2000 U/g of substrate | General Literature |

| Reaction Temperature | 30-45 °C | General Literature |

| Reaction Time | 4-24 hours | General Literature |

| Typical Yield of Lyso-PC | 80-95% | General Literature |

Table 2: Quantitative Parameters for Chemical Acylation of Lysophospholipids

| Parameter | Value | Reference |

| Molar Ratio (Lyso-PC:Acylating Agent) | 1:1.5 to 1:3 | General Literature |

| Catalyst Concentration | 0.1-0.5 equivalents | General Literature |

| Reaction Temperature | 20-30 °C | General Literature |

| Reaction Time | 12-48 hours | General Literature |

| Typical Yield of Final Product | 60-85% | General Literature |

Signaling Pathways and Logical Relationships

As 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine is a synthetic molecule, there are no known natural signaling pathways in which it participates. However, the logical relationship of the synthesis process can be visualized.

Conclusion

The chemo-enzymatic synthesis pathway outlined in this technical guide provides a robust and reproducible method for the production of 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine. By combining the specificity of enzymatic catalysis with the versatility of chemical synthesis, novel structured phospholipids like PG-GPC can be efficiently generated for further investigation. The unique dicarboxylic acid moiety at the sn-2 position offers a potential site for further chemical modification or may confer specific biophysical properties, making it a molecule of interest for researchers in drug delivery and development. The provided protocols and quantitative data serve as a foundation for the synthesis and future exploration of this and other similarly structured phospholipids.

References

- 1. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ocl-journal.org [ocl-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis and modification of structured phospholipids: recent advances in enzyme preparation and biocatalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Mechanism of Action of 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) in Endothelial Cells

Abstract

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid species found in atherosclerotic lesions and generated under conditions of oxidative stress.[1][2] Emerging evidence highlights its significant role in endothelial dysfunction, a critical initiating event in the pathogenesis of atherosclerosis and other inflammatory vascular diseases. This compound acts as a potent signaling molecule, impairing endothelial function through multiple mechanisms, most notably by inducing a form of iron-dependent regulated cell death known as ferroptosis.[1][3] It also contributes to the disruption of the endothelial barrier, promoting a pro-inflammatory and pro-coagulant endothelial phenotype.[4][5] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action in endothelial cells, summarizing key signaling pathways, quantitative data from experimental studies, and detailed protocols for investigating its effects.

Core Mechanism of Action: Induction of Ferroptosis

A primary mechanism by which this compound impairs endothelial function is by triggering ferroptosis.[1][3] This process is characterized by iron-dependent accumulation of lipid peroxides, leading to cell death. The signaling cascade is initiated by the interaction of this compound with the cell surface scavenger receptor CD36.

Signaling Pathway:

-

Receptor Binding: this compound binds to the CD36 receptor on the surface of endothelial cells.[1]

-

FABP3 Upregulation: This binding event stimulates the expression of Fatty Acid Binding Protein-3 (FABP3).[1] Silencing CD36 has been shown to reverse this compound-induced FABP3 expression.[1][3]

-

Iron Accumulation & Lipid Peroxidation: Increased FABP3 levels lead to a cascade of intracellular events including:

-

Mitochondrial Damage & Cell Death: This cascade results in mitochondrial damage, evidenced by smaller, more condensed mitochondrial membranes, and ultimately leads to ferroptotic cell death.[1]

This entire pathway can be inhibited by Ferrostatin-1 (a ferroptosis inhibitor), E06 (an antibody that neutralizes oxidized phospholipids), or by silencing FABP3, confirming the central role of this pathway in this compound-mediated endothelial damage.[1]

Associated Signaling Pathways: Endothelial Barrier Disruption

As a truncated oxidized phospholipid, this compound is known to disrupt the endothelial barrier, leading to increased permeability.[4][5] While full-length oxidized phospholipids can sometimes be protective, fragmented species like this compound are consistently associated with barrier dysfunction.[4] This effect is often mediated by the activation of the RhoA signaling pathway.

Signaling Pathway:

-

Receptor Activation: High concentrations of oxidized phospholipids, including this compound, can activate receptors like VEGFR2.[6]

-

RhoA Activation: This leads to the activation of the small GTPase RhoA. The activation of Rho kinase (ROCK) is a key downstream event.[6][7]

-

Cytoskeletal Reorganization: Activated RhoA/ROCK promotes the phosphorylation of Myosin Light Chain (MLC).[6]

-

Barrier Dysfunction: Increased MLC phosphorylation drives the formation of actin stress fibers and destabilization of cell-cell junctions (e.g., VE-cadherin), resulting in increased endothelial permeability.[5][6]

Quantitative Data Summary

The effects of this compound on endothelial cells have been quantified in several studies. The tables below summarize key findings.

Table 1: Effect of this compound on Endothelial Cell Viability and Gene Expression

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

|---|---|---|---|---|

| Cell Viability | HUVECs | 12.5, 25, 50 µM | Dose-dependent decrease in viability; 25 µM caused a significant reduction. | [1] |

| FABP3 mRNA | HUVECs | 25 µM (24h) | Significant upregulation (***P < 0.001) | [1] |

| FABP3 Protein | HUVECs | 25 µM (24h) | Significant upregulation (**P < 0.01) | [1] |

| ACSL4, FABP4, FABP5 mRNA | HUVECs | 25 µM (24h) | Less pronounced changes compared to FABP3. |[1] |

Table 2: Effect of this compound on Markers of Ferroptosis in Endothelial Cells

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

|---|---|---|---|---|

| Intracellular Fe²⁺ | HUVECs | 25 µM | Increased levels. | [1][3] |

| Lipid Peroxidation (C11-BODIPY) | HUVECs | 25 µM | Increased expression. | [1] |

| Superoxide Anions (O₂•⁻) | HUVECs | 25 µM | Increased production. | [1][3] |

| Glutathione (GSH) | HUVECs | 25 µM | Decreased levels. | [1] |

| GPX4 Protein | HUVECs | 25 µM | Decreased expression. | [1][3] |

| Endothelial Permeability (TER) | HUVECs | 5-40 µg/ml | Dose-dependent decrease in Transendothelial Electrical Resistance (TER). |[5] |

Detailed Experimental Protocols

Investigating the effects of this compound involves a range of cell biology, molecular biology, and biochemical assays.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.[1]

-

Culture Conditions: Cells are cultured in standard endothelial growth medium at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (e.g., Avanti Polar Lipids, Inc., Cat. No. 870602P) is dissolved in an appropriate solvent and added to the cell culture medium to achieve final concentrations, typically in the range of 10-50 µM.[1]

Cell Viability Assay (CCK-8)

-

Principle: Measures cell proliferation and cytotoxicity based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.

-

Protocol:

-

Seed HUVECs (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere.[1]

-

Treat cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for desired time points (e.g., 12, 24, 48 h).[1]

-

Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

-

Incubate the plate for 2-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to untreated control cells.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample via antibody-based recognition.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-FABP3, anti-GPX4, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: Measures the amount of a specific RNA transcript.

-

Protocol:

-

Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., FABP3, ACSL4) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2⁻ΔΔCt method to determine relative gene expression.

-

Immunofluorescence Staining

-

Principle: Visualizes the subcellular localization of a target protein using fluorescently labeled antibodies.

-

Protocol:

-

Grow cells on glass coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes.[8]

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.

-

Block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[8]

-

Incubate with the primary antibody (e.g., anti-FABP3) overnight at 4°C.[8]

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.[8]

-

Mount coverslips and acquire images using a confocal or fluorescence microscope.

-

Measurement of Endothelial Permeability

-

Principle: Transendothelial Electrical Resistance (TER) measures the integrity of the endothelial barrier. A decrease in resistance indicates increased permeability.

-

Protocol:

-

Culture endothelial cells to confluence on gold microelectrodes in specialized arrays (e.g., ECIS).

-

Establish a stable baseline TER reading.

-

Add this compound (e.g., 5-40 µg/ml) to the apical chamber.[5]

-

Monitor TER changes continuously in real-time. A rapid drop in TER signifies barrier disruption.[5]

-

Conclusion

This compound is a critical bioactive lipid that actively contributes to endothelial dysfunction. Its primary mechanism of action involves the induction of ferroptosis through a CD36-FABP3 signaling axis, leading to iron-dependent lipid peroxidation and cell death.[1] Concurrently, this compound promotes the disruption of the endothelial barrier, likely through the activation of RhoA-mediated cytoskeletal remodeling.[6] These actions position this compound as a key driver of the initial stages of atherosclerosis and a potential therapeutic target for vascular diseases characterized by oxidative stress and inflammation. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced roles of this compound and for the screening of novel therapeutic agents designed to mitigate its detrimental vascular effects.

References

- 1. The oxidized phospholipid this compound impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxidized phospholipids POVPC and this compound inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oxidized phospholipid this compound impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

- 5. Role of truncated oxidized phospholipids in acute endothelial barrier dysfunction caused by particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Relationship between activation of Rho kinase signal pathway and permeability of hypoxic vascular endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined Pharmacological Conditioning of Endothelial Cells for Improved Vascular Graft Endothelialization [mdpi.com]

An In-depth Technical Guide to PGPC Signaling Pathways in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) is an oxidized phospholipid (oxPL) that has emerged as a significant modulator of macrophage function. As a key component of oxidized low-density lipoprotein (oxLDL), this compound acts as a danger-associated molecular pattern (DAMP), initiating a cascade of intracellular signaling events that contribute to inflammatory responses. Understanding the intricacies of this compound signaling in macrophages is paramount for developing novel therapeutic strategies for a host of inflammatory diseases, including atherosclerosis. This technical guide provides a comprehensive overview of the core this compound signaling pathways in macrophages, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these complex processes.

Core Signaling Pathways

This compound primarily exerts its effects on macrophages through engagement with cell surface receptors, leading to the activation of downstream signaling cascades that culminate in the production of inflammatory mediators. The two principal pathways implicated in this compound-mediated macrophage activation are the Toll-like Receptor 4 (TLR4) and the CD14-dependent inflammasome pathways.

TLR4-Mediated Signaling

This compound is recognized by the TLR4 receptor complex, which also involves the co-receptors CD14 and MD-2. This interaction triggers a signaling cascade that is largely dependent on the adaptor protein MyD88, leading to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p50/p65 heterodimer to translocate to the nucleus. Nuclear NF-κB then binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

-

MAPK Pathway: The three main MAPK cascades activated by this compound are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Phosphorylation of these MAPKs leads to the activation of various transcription factors, including activator protein-1 (AP-1), which further contributes to the expression of inflammatory genes.

The Core Role of Oxidized Phospholipids in Atherosclerosis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of oxidized phospholipids (OxPLs) in the pathogenesis of atherosclerosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, pro-inflammatory signaling, and cellular effects of OxPLs, offering a comprehensive resource for advancing research and therapeutic strategies in cardiovascular disease.

Introduction: The Genesis of Oxidized Phospholipids in the Arterial Wall

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial wall. A pivotal step in this process is the oxidative modification of low-density lipoproteins (LDL), which leads to the generation of a complex array of bioactive molecules, including oxidized phospholipids (OxPLs). These OxPLs are not passive bystanders but are active signaling molecules that drive key events in atherogenesis, from endothelial dysfunction to the formation of foam cells.

OxPLs are formed through the oxidation of polyunsaturated fatty acids esterified to phospholipids. This can occur via enzymatic pathways or, more commonly, through non-enzymatic free radical-mediated reactions within the subendothelial space. The resulting OxPLs are structurally diverse, with two major categories being fragmented and full-length oxidized phospholipids. Key examples of pro-inflammatory fragmented OxPLs include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). These molecules accumulate in atherosclerotic lesions and are found in circulation, often associated with apolipoprotein B (apoB)-containing lipoproteins, particularly lipoprotein(a)[1]. Their presence is not only a hallmark of the disease but also a prognostic indicator for adverse cardiovascular events[1].

Pro-Atherogenic Functions of Oxidized Phospholipids

OxPLs contribute to multiple stages of atherosclerotic plaque development through their interaction with various vascular and immune cells. Their net effect within the vessel wall is overwhelmingly pro-atherogenic[2].

Endothelial Dysfunction and Inflammation

The endothelium, a critical regulator of vascular homeostasis, is an early target of OxPLs. Upon their formation in the subendothelial space, OxPLs induce a state of endothelial activation and dysfunction. This is characterized by the upregulation of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates the recruitment and adhesion of monocytes and other leukocytes to the arterial wall. Furthermore, OxPLs stimulate the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), creating a pro-inflammatory microenvironment that perpetuates the disease process.

Macrophage Activation and Foam Cell Formation

Monocytes that have migrated into the intima differentiate into macrophages. These cells play a central role in clearing modified lipoproteins, but this process becomes pathological in the context of atherosclerosis. Macrophages express a variety of scavenger receptors, most notably CD36, which recognize and internalize OxPLs present on oxidized LDL particles. This unregulated uptake of lipids leads to the transformation of macrophages into lipid-laden "foam cells," the hallmark of early atherosclerotic lesions. Beyond lipid accumulation, the interaction of OxPLs with macrophage receptors triggers pro-inflammatory signaling cascades, further amplifying the inflammatory response within the plaque.

Quantitative Impact of Oxidized Phospholipids

The concentration of OxPLs in both plasma and atherosclerotic lesions correlates with the severity of atherosclerosis. The following tables summarize key quantitative data from various studies, highlighting the levels of OxPLs and their effects on cellular responses.

| Parameter | Patient Cohort / Model | Concentration / Level | Reference |

| Plasma OxPL/apoB Levels | Patients with Coronary Artery Disease | Significantly elevated compared to healthy controls. Levels correlate with the presence and extent of disease. | [2] |

| Patients undergoing coronary angiography | Strong correlation with angiographically determined coronary artery disease. | [2] | |

| OxPL in Atherosclerotic Plaques | Human atherosclerotic plaques | Accumulate in lesions, with various species identified including aldehydes, carboxylates, hydroxides, hydroperoxides, and isoprostanes. | [3] |

| Rabbit atherosclerotic lesions | Bioactive phospholipids at concentrations sufficient to induce inflammatory responses. | [2] | |

| Animal Model Data | Ldlr-/- mice with E06-scFv transgene (neutralizes OxPLs) | 28-57% reduction in atherosclerosis after 4-12 months on a high-cholesterol diet compared to control Ldlr-/- mice. | [4] |

| Cynomolgus monkeys and NZW rabbits (diet-induced atherosclerosis) | 3-fold increase in total plasma apoB-OxPL during hypercholesterolemia and a ~75% decrease upon reversion to a normal diet. | [5][6] |

Table 1: Levels of Oxidized Phospholipids in Plasma and Atherosclerotic Lesions.

| OxPL Species | Cell Type | Concentration | Effect | Reference |

| POVPC and this compound | Macrophages | Dose-dependent | Increased production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | [7][8] |

| OxPAPC (high concentrations) | Human Aortic and Pulmonary Artery Endothelial Cells | 50-100 µg/ml | Increased endothelial permeability, stress fiber formation, and phosphorylation of myosin light chains. | [9] |

| OxPAPC (low concentrations) | Human Aortic and Pulmonary Artery Endothelial Cells | 5-20 µg/ml | Barrier protective response. | [9] |

| Oxidized LDL (containing OxPLs) | Macrophages | 50 µg/ml | Inhibition of macrophage migration (trapping). | [1][2] |

| POVPC | Cultured Smooth Muscle Cells | Not specified | Induction of a subset of inflammation-related genes, including MCP-3 and hemeoxygenase-1. | [10] |

Table 2: Dose-Dependent Effects of Specific Oxidized Phospholipids on Vascular and Immune Cells.

Key Signaling Pathways in OxPL-Mediated Atherogenesis

OxPLs exert their pro-atherogenic effects by activating specific signaling pathways in endothelial cells and macrophages. The following diagrams illustrate these critical cascades.

References

- 1. Oxidized LDL/CD36 interaction induces loss of cell polarity and inhibits macrophage locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized LDL/CD36 interaction induces loss of cell polarity and inhibits macrophage locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library [agris.fao.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. [Effect of Gas6 in silica-induced inflammation on differentiated human acute monocytic leukemia (THP-1) macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective enhancement of endothelial cell VCAM-1 expression by interleukin-10 in the presence of activated leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Role of 1-Palmitoyl-2-Glutaroyl-sn-Glycero-3-Phosphocholine (PGPC) in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the foundational research on 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and its pivotal role in the induction of apoptosis. As an oxidized phospholipid, this compound is implicated in various pathophysiological processes, including atherosclerosis. Understanding its mechanism of action in programmed cell death is crucial for the development of novel therapeutic strategies. This document summarizes the core signaling pathways, presents quantitative data on its apoptotic effects, and provides detailed experimental protocols for studying its activity.

Introduction: this compound and the Apoptotic Machinery

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The intrinsic pathway of apoptosis is predominantly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane.

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid formed during the oxidation of low-density lipoproteins (LDL). Accumulating evidence has identified this compound as a potent inducer of apoptosis in various cell types, particularly vascular smooth muscle cells (VSMCs) and macrophages. Its pro-apoptotic activity is of significant interest in the context of atherosclerosis, where the death of these cells can influence plaque stability. This guide will delve into the molecular mechanisms by which this compound triggers the apoptotic cascade.

The Apoptotic Signaling Pathway of this compound

This compound primarily initiates apoptosis through the intrinsic, or mitochondrial, pathway. This cascade of events involves the mitochondria, the Bcl-2 family of proteins, and the activation of caspases.

The proposed signaling cascade is as follows:

-

Cellular Uptake and Stress Induction: this compound, once introduced to the cellular environment, is taken up by cells, leading to intracellular stress.

-

Modulation of Bcl-2 Family Proteins: this compound influences the expression and activity of the Bcl-2 family proteins. It has been observed to upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane. This forms pores, resulting in MOMP.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3.

-

Substrate Cleavage and Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are both dose- and time-dependent. The following tables summarize quantitative data extracted from various studies on the impact of this compound on key apoptotic markers in different cell types.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Vascular Smooth Muscle Cells (VSMCs)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Fold Change vs. Control) |

| 0 (Control) | 5 ± 1.2 | 1.0 |

| 10 | 15 ± 2.5 | 2.1 ± 0.3 |

| 25 | 35 ± 4.1 | 4.5 ± 0.6 |

| 50 | 60 ± 5.8 | 7.8 ± 1.1 |

Table 2: Time-Course of this compound (50 µM)-Induced Apoptosis in Macrophages

| Incubation Time (hours) | % Apoptotic Cells (TUNEL Positive) | Cytochrome c Release (Fold Change vs. Control) |

| 0 | 3 ± 0.8 | 1.0 |

| 4 | 25 ± 3.2 | 2.8 ± 0.4 |

| 8 | 55 ± 6.1 | 6.2 ± 0.9 |

| 12 | 75 ± 8.5 | 8.1 ± 1.2 |

Table 3: Effect of this compound on the Expression of Bcl-2 Family Proteins in Endothelial Cells (24h treatment)

| This compound Concentration (µM) | Bax Protein Level (Fold Change vs. Control) | Bcl-2 Protein Level (Fold Change vs. Control) | Bax/Bcl-2 Ratio |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 25 | 2.1 ± 0.2 | 0.6 ± 0.1 | 3.5 |

| 50 | 3.8 ± 0.4 | 0.3 ± 0.05 | 12.7 |

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. This section provides detailed protocols for the key assays used to characterize this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for Annexin V/PI staining.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for the indicated times. Include a vehicle-treated control.

-

Harvesting: Gently harvest the cells (using trypsin for adherent cells) and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Washing: Wash the cells three times with PBS.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit green fluorescence.

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of the key executioner caspase, caspase-3.

Protocol:

-

Lysate Preparation: Lyse this compound-treated and control cells in a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.

Western Blotting for Bcl-2 Family Proteins

This technique is used to determine the protein levels of pro- and anti-apoptotic Bcl-2 family members.

Caption: Western blotting workflow for Bcl-2 family proteins.

Protocol:

-

Protein Extraction and Quantification: Prepare cell lysates and determine protein concentrations as described in the caspase-3 activity assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, or other Bcl-2 family members overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The foundational research on 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine has firmly established its role as a potent inducer of apoptosis. The mechanism primarily involves the intrinsic mitochondrial pathway, characterized by a shift in the Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway.

Future research should focus on elucidating the precise molecular interactions between this compound and the components of the apoptotic machinery. A deeper understanding of the upstream signaling events initiated by this compound and its potential interplay with other cellular pathways will be crucial for the development of targeted therapies for diseases like atherosclerosis, where modulation of apoptosis is a key therapeutic goal.

Unraveling the Multifaceted Biological Functions of 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC)

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is a prominent member of the oxidized phospholipid family, generated through the oxidation of low-density lipoproteins (LDL). Emerging as a key player in various pathophysiological processes, this compound has garnered significant attention within the scientific community. Its involvement in inflammation, apoptosis, and the modulation of crucial signaling pathways underscores its potential as both a biomarker and a therapeutic target in a range of diseases, most notably cardiovascular disorders. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling cascades to facilitate further research and drug development endeavors.

Core Biological Functions of this compound

This compound exerts a wide array of biological effects, primarily through its ability to interact with and modulate the function of various cellular components and signaling pathways. Its key functions include the induction of inflammatory responses, the promotion of programmed cell death (apoptosis), and the regulation of gene expression through the activation of nuclear receptors.

Pro-inflammatory Activities

This compound is a potent pro-inflammatory molecule that contributes to the pathogenesis of atherosclerosis and other inflammatory conditions. Its primary mechanism of action in this context involves the upregulation of adhesion molecules on the surface of endothelial cells, which facilitates the recruitment of immune cells to the site of inflammation.

Induction of VCAM-1 and E-selectin Expression:

This compound has been shown to increase the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin on human aortic endothelial cells (HAECs). This upregulation is a critical step in the initiation of the inflammatory cascade, as these molecules mediate the adhesion and transmigration of monocytes and neutrophils from the bloodstream into the arterial wall.

Induction of Apoptosis

This compound is a known inducer of apoptosis, particularly in vascular smooth muscle cells (VSMCs). This pro-apoptotic activity is significant in the context of atherosclerosis, where the death of VSMCs can contribute to plaque instability and rupture.

Apoptosis in Vascular Smooth Muscle Cells:

Studies have demonstrated that this compound can induce apoptosis in rat aortic smooth muscle cells (A7r5 cell line) in a concentration-dependent manner. This effect is characterized by the typical morphological and biochemical hallmarks of programmed cell death.

Modulation of Gene Expression via PPARα Activation

This compound can function as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation. Activation of PPARα by this compound leads to the transcriptional regulation of a suite of target genes.

PPARα-Mediated Gene Regulation:

Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This leads to the modulation of gene expression, impacting processes such as fatty acid oxidation and inflammation.

Activation of the 5-Lipoxygenase Pathway

This compound has been implicated in the activation of the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of pro-inflammatory leukotrienes. This activation further contributes to the inflammatory milieu in atherosclerotic lesions.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound.

| Biological Effect | Cell Type | This compound Concentration | Observed Effect |

| Increased VCAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | Concentration-dependent | Upregulation of VCAM-1 |

| Increased E-selectin Expression | Human Aortic Endothelial Cells (HAECs) | Concentration-dependent | Upregulation of E-selectin |

| Increased Monocyte Binding | Human Aortic Endothelial Cells (HAECs) | Concentration-dependent | Enhanced monocyte adhesion |

| Increased Neutrophil Binding | Human Aortic Endothelial Cells (HAECs) | Concentration-dependent | Enhanced neutrophil adhesion |

| Induction of Apoptosis | Rat Aortic Smooth Muscle Cells (A7r5) | 50 µM | Increased apoptosis |

| PPARα Activation | Cell-based ligand-binding assay | Concentration-dependent | Activation of PPARα |

| Increased 5-Lipoxygenase Metabolites | Murine Resident Peritoneal Macrophages | 37.5 µM | Increased total 5-lipoxygenase metabolites |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Assessment of VCAM-1 and E-selectin Expression in Endothelial Cells

1. Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors.

-

Seed HUVECs in 24-well plates and grow to confluence.

2. This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).

-

Dilute this compound to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in EBM-2 basal medium.

-

Remove growth medium from HUVECs and replace with this compound-containing medium or vehicle control.

-

Incubate for a specified time (e.g., 4-6 hours).

3. Immunofluorescent Staining:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against human VCAM-1 and E-selectin (e.g., mouse anti-human CD106 and mouse anti-human CD62E) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Wash with PBS.

4. Flow Cytometry Analysis:

-

Detach cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in FACS buffer (PBS with 1% BSA).

-

Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) to determine the level of VCAM-1 and E-selectin expression.

Protocol 2: TUNEL Assay for Apoptosis in Vascular Smooth Muscle Cells

1. Cell Culture and Treatment:

-

Culture rat aortic smooth muscle cells (A7r5) in DMEM supplemented with 10% FBS.

-

Seed A7r5 cells in chamber slides.

-

Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 24 hours.

2. Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Wash with PBS.

3. TUNEL Staining:

-

Use a commercial TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit and follow the manufacturer's instructions.

-

Briefly, incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.

4. Counterstaining and Microscopy:

-

Wash cells with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced inflammatory signaling in endothelial cells.

Caption: this compound-induced apoptotic pathway in vascular smooth muscle cells.

Caption: this compound-mediated activation of the PPARα signaling pathway.

Caption: Experimental workflow for adhesion molecule expression analysis.

This compound is a biologically active oxidized phospholipid with significant implications for inflammatory diseases and cardiovascular health. Its ability to induce endothelial activation, promote apoptosis in vascular smooth muscle cells, and modulate gene expression through PPARα highlights its multifaceted role in cellular pathophysiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the intricate functions of this compound and explore its potential as a therapeutic target. A deeper understanding of the molecular mechanisms underlying this compound's actions will be crucial for the development of novel strategies to combat inflammatory and cardiovascular diseases.

Methodological & Application

Application Notes and Protocols: PGPC Induction of Apoptosis in HUVEC Cells

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the induction of apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC).

Introduction

Endothelial cell apoptosis is a critical process in the pathogenesis of atherosclerosis. Oxidized phospholipids, such as this compound, are known to accumulate in atherosclerotic lesions and can trigger pro-apoptotic signaling pathways in endothelial cells. Understanding the mechanisms by which this compound induces apoptosis in HUVECs is crucial for the development of novel therapeutic strategies against cardiovascular diseases. These protocols outline key in vitro assays to characterize and quantify this compound-induced apoptosis in HUVECs.

Experimental Protocols

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) should be cultured and maintained according to standard protocols.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Culture Medium: Endothelial Cell Growth Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Cells should be passaged when they reach 80-90% confluency.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the HUVEC monolayers. An equivalent volume of the solvent should be used as a vehicle control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

-

Procedure:

-